PFK15 - 4382-63-2

PFK15

Catalog Number: EVT-1597068
CAS Number: 4382-63-2
Molecular Formula: C17H12N2O
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15) is a synthetic small molecule that acts as a competitive antagonist of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, ]. PFKFB3 is a key regulatory enzyme involved in glycolysis, the metabolic pathway that breaks down glucose to produce energy. PFK15 is a valuable tool in scientific research to investigate the role of PFKFB3 and glycolysis in various biological processes, particularly in the context of cancer, inflammatory diseases, and metabolic disorders [, , , , , , , , ].

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

Compound Description: 3PO is a first-generation small-molecule inhibitor of PFKFB3 that reduces glucose uptake and growth in multiple transformed cell lines [].

Relevance: 3PO served as the basis for the development of more potent PFKFB3 inhibitors such as PFK15. PFK15 was found to have a significantly higher potency against recombinant PFKFB3 compared to 3PO [, ].

1-(3-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (PQP)

Compound Description: PQP is a small-molecule inhibitor of PFKFB3 that demonstrates growth inhibitory effects in colonic and bladder cancer cells [].

Relevance: PQP is structurally similar to PFK15 and exhibits comparable activity against PFKFB3, though generally with lower potency []. Both compounds inhibit PFKFB3, a crucial enzyme in the glycolysis pathway, leading to reduced cell proliferation in cancer cells.

AZ67

Compound Description: AZ67 is a bona fide PFKFB3 inhibitor that has been investigated for its effects on triple-negative breast cancer cells [].

Relevance: Unlike PFK15, AZ67 treatment did not affect the expression of phosphofructokinase-platelet type (PFKP) and phosphofructokinase-liver type (PFKL) in TNBC cells, nor did it impact lactate production []. This suggests distinct mechanisms of action between AZ67 and PFK15 in the context of TNBC.

Sunitinib

Compound Description: Sunitinib is an approved multikinase inhibitor known for its antiangiogenic properties. It affects various molecular targets, including tyrosine kinases, impacting endothelial cell function [].

Relevance: Combining Sunitinib with PFK15 demonstrates a synergistic inhibitory effect on the proliferation and migration of human umbilical vein endothelial cells (HUVEC) []. This synergistic action arises from the combined suppression of glycolytic activity in endothelial cells and the blocking of growth factor receptors, suggesting a promising antiangiogenic strategy.

FOXY5

Compound Description: FOXY5 is a hexa-peptide that mimics the activity of recombinant WNT5A, influencing the WNT/β-catenin signaling pathway [].

Relevance: While not structurally related to PFK15, FOXY5 exhibits a comparable effect in reducing lactate production and inhibiting cell migration and invasion in triple-negative breast cancer cells []. This suggests FOXY5 targets a different pathway than PFK15 in TNBC, offering an alternative strategy for therapeutic intervention.

XAV939

Compound Description: XAV939 is a β-catenin inhibitor that impacts the WNT/β-catenin signaling pathway [].

Relevance: Similar to FOXY5, XAV939 is not structurally related to PFK15 but effectively reduces lactate production, cell migration, and invasion in triple-negative breast cancer cells by inhibiting β-catenin, a key component of the WNT signaling pathway [].

Colistin

Relevance: While structurally and functionally unrelated to PFK15, Colistin shows synergistic effects when combined with PFK15 and its analogs against colistin-resistant Enterobacteriaceae []. Notably, this synergistic effect was observed in both in vitro and in vivo studies, highlighting the potential of this combination therapy in combating infections caused by colistin-resistant bacteria. The study suggests that PFK15 and its analogs might enhance the activity of colistin through mechanisms that require further investigation.

References: [] https://www.semanticscholar.org/paper/ee2b0f339c404ab908f9e65771aae2309f582cb4[6] https://www.semanticscholar.org/paper/606bed2345bee43f40b31271dd787f6a2e4535f2[9] https://www.semanticscholar.org/paper/981910758921805d37c07a19fa29dddd6fdb6f5b[10] https://www.semanticscholar.org/paper/4237404c4c160cd1d1135590e54b1e073ccfa2f2[16] https://www.semanticscholar.org/paper/6b53dd6d55ecdddb106d33e8a60483702cfca257[18] https://www.semanticscholar.org/paper/4d0534b4457bacd08d39f0e45a3ce12ab01c7d71 [] https://www.semanticscholar.org/paper/fafc6e8c2f7a42ffe67b7e645043f2c894a52436

Source and Classification

PFK-015 is classified as a small molecule inhibitor and is derived from earlier compounds that targeted the same metabolic pathway. Specifically, it is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, known as 3PO. The development of PFK-015 aimed to improve selectivity and efficacy compared to its predecessors while minimizing off-target effects on other glycolytic enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of PFK-015 involves multiple reaction steps. The process begins with the bromination of 4-acetylpyridine, followed by several transformations including nucleophilic substitutions and condensation reactions. The detailed synthesis pathway includes:

  1. Bromination: 4-acetylpyridine is brominated using a bromine-acid mixture to yield 2-bromo-1-(pyridin-4-yl)ethan-1-one.
  2. Conversion: The brominated compound undergoes a reaction with triphenylphosphine and triethylamine in tetrahydrofuran to produce an intermediate.
  3. Hydrolysis: This intermediate is then hydrolyzed using sodium hydroxide in a methanol-water mixture.
  4. Final Synthesis: The desired PFK-015 compound is synthesized by refluxing the final intermediate with 2-quinolinecarboxaldehyde in toluene.
Molecular Structure Analysis

Structure and Data

PFK-015 has a complex molecular structure characterized by its specific functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

C14H12F3N3O\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}

Key structural features include:

  • A pyridine ring system
  • A propenone linkage
  • A trifluoromethyl group that enhances its pharmacological properties

The molecular weight of PFK-015 is approximately 299.26 g/mol, which contributes to its solubility and permeability characteristics essential for biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

PFK-015 primarily acts by inhibiting the enzymatic activity of PFKFB3, thereby reducing levels of fructose-2,6-bisphosphate. This inhibition leads to decreased glycolytic flux in cancer cells, which often rely on glycolysis for energy production even in the presence of oxygen (a phenomenon known as the Warburg effect).

The compound has been shown to synergize with other anticancer agents such as sunitinib, further enhancing its effectiveness against renal cancer cell lines . The mechanism involves disrupting metabolic pathways that cancer cells exploit for growth and survival.

Mechanism of Action

Process and Data

PFK-015 exerts its effects through several mechanisms:

  1. Inhibition of Glycolysis: By inhibiting PFKFB3, PFK-015 lowers fructose-2,6-bisphosphate levels, which in turn decreases phosphofructokinase-1 activity. This results in reduced glycolytic flux.
  2. Impact on Tumor Microenvironment: The inhibition leads to altered tumor metabolism, which can affect immune cell infiltration and function within the tumor microenvironment.
  3. Synergistic Effects: When combined with immune checkpoint inhibitors or other chemotherapeutics, PFK-015 enhances tumor cell sensitivity to treatment, potentially leading to improved patient outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PFK-015 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point has been recorded at approximately 150°C .

These properties are essential for determining the compound's formulation for therapeutic use.

Applications

Scientific Uses

PFK-015 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As an inhibitor of glycolysis, it is being investigated as a therapeutic agent in various cancers, particularly those characterized by high glycolytic activity.
  2. Combination Therapy: Its ability to enhance the effectiveness of existing treatments makes it a candidate for combination therapies aimed at overcoming resistance mechanisms in tumors.
  3. Research Tool: PFK-015 serves as a valuable tool for studying metabolic pathways in cancer biology, providing insights into tumor metabolism and potential therapeutic targets .

Properties

CAS Number

4382-63-2

Product Name

PFK-015

IUPAC Name

(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+

InChI Key

UJJUKZPBUMCSJZ-BQYQJAHWSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3

Synonyms

1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one
PFK15

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.